Atazanavir-d18

LC-MS/MS Isotopic Cross-Talk Internal Standard

Atazanavir-d18 (BMS-232632-d18) is the definitive internal standard for Atazanavir LC-MS/MS quantification. Unlike lower-deuterated (d5, d9) or 13C-labeled analogs, its +18 Da mass shift eliminates isotopic cross-talk and spectral overlap, ensuring bias-free quantification in complex biological matrices. This design guarantees method robustness and full FDA/EMA bioanalytical compliance. Ideal for clinical TDM, bioequivalence, and PK-PD studies requiring regulatory-grade precision.

Molecular Formula C38H52N6O7
Molecular Weight 723.0 g/mol
CAS No. 1092540-52-7
Cat. No. B148557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtazanavir-d18
CAS1092540-52-7
Synonyms(3S,8S,9S,12S)-3,12-Bis[1,1-di(methyl-d3)ethyl-2,2,2-d3]-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-2,5,6,10,13-pentaazatetradecanedioic Acid 1,14-Dimethyl Ester
Molecular FormulaC38H52N6O7
Molecular Weight723.0 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC
InChIInChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32+/m0/s1/i1D3,2D3,3D3,4D3,5D3,6D3
InChIKeyAXRYRYVKAWYZBR-AAPVVJSESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Atazanavir-d18 (CAS 1092540-52-7): Procurement Guide for High-Specificity Bioanalytical Quantification


Atazanavir-d18 (BMS-232632-d18), with CAS registry number 1092540-52-7, is a stable isotope-labeled analog of the HIV-1 protease inhibitor Atazanavir, wherein eighteen hydrogen atoms are replaced by deuterium (D) . The parent compound, Atazanavir, is an azapeptide inhibitor that selectively targets the HIV-1 protease enzyme with a reported inhibition constant (Ki) of 2.66 nM and exhibits antiviral activity across various HIV-1 strains with 50% effective concentration (EC50) values ranging from 2.6 to 5.3 nM [1]. Atazanavir-d18 is synthesized for exclusive use as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), facilitating the accurate and precise measurement of Atazanavir in complex biological matrices such as human plasma, serum, and tissues .

Why Atazanavir-d18 Cannot Be Substituted by Less-Deuterated or 13C-Labeled Atazanavir Analogs


In quantitative LC-MS/MS analysis, substituting Atazanavir-d18 with a less deuterated analog (e.g., Atazanavir-d5 or Atazanavir-d9) or a 13C-labeled version (e.g., Atazanavir-13C6) is scientifically invalid due to critical differences in analytical performance. The primary risk is isotopic cross-talk or spectral overlap, where the isotopic envelope of the internal standard interferes with the signal of the native analyte, leading to systematic bias and inaccurate quantification [1]. Atazanavir-d18 provides an uncompromised mass difference of +18 Da, creating a distinct spectral window that eliminates this risk, even in complex biological matrices. Furthermore, deuterated internal standards exhibit differential chromatographic retention times and ionization efficiencies in electrospray ionization (ESI) compared to their 13C-labeled counterparts, which co-elute more faithfully [2]. This chromatographic shift can compromise the internal standard‘s ability to correct for matrix effects and recovery losses. The selection of Atazanavir-d18 is therefore a deliberate, data-driven choice to ensure the highest level of method robustness, precision, and regulatory compliance as per FDA and EMA bioanalytical method validation guidelines [2].

Quantitative Evidence for Atazanavir-d18 (CAS 1092540-52-7) Differentiation in Bioanalysis


Enhanced Spectral Resolution: Mass Difference Comparison for Atazanavir-d18 vs. Atazanavir-d5

Atazanavir-d18 provides a significantly larger mass difference from the native analyte (+18 Da) compared to the more commonly available Atazanavir-d5 (+5 Da). This larger mass difference ensures that the isotopic envelope of the internal standard does not spectrally overlap with the analyte’s signal, a phenomenon known as isotopic cross-talk, which is a primary source of systematic error in quantitative mass spectrometry [1].

LC-MS/MS Isotopic Cross-Talk Internal Standard

Minimized Matrix Effect Vulnerability: Chromatographic Co-elution of Atazanavir-d18 vs. Atazanavir-13C6

Deuterated internal standards like Atazanavir-d18 exhibit a slight but measurable chromatographic shift relative to the native analyte due to the deuterium isotope effect, while 13C-labeled analogs (e.g., Atazanavir-13C6) co-elute nearly perfectly [1]. However, the d18-labeling provides a unique advantage: it ensures a consistent and predictable retention time difference that can be robustly integrated into analytical methods across various C18 column chemistries and mobile phase conditions. This predictable behavior, in contrast to 13C-labeled standards which may suffer from ion suppression in ESI due to co-eluting matrix components, allows Atazanavir-d18 to serve as a more rugged internal standard for correcting matrix effects in high-throughput clinical and pharmacokinetic studies [2].

LC-MS/MS Matrix Effect Ion Suppression

Validated Method Performance: UPLC-MS/MS Quantification with Deuterated Atazanavir Internal Standard

A validated UPLC-MS/MS method for the simultaneous quantification of Atazanavir, Darunavir, and Ritonavir in human plasma utilized deuterated analogs as internal standards (including Atazanavir-dX) and demonstrated exceptional performance metrics [1]. The method achieved a wide linear dynamic range (5.0-6000 ng/mL for Atazanavir) with high accuracy and precision, meeting stringent FDA guidelines for bioanalytical method validation. This study provides a benchmark for the performance achievable when using a well-characterized deuterated internal standard like Atazanavir-d18, which is critical for ensuring the reliability of therapeutic drug monitoring and pharmacokinetic studies [2].

Method Validation UPLC-MS/MS Therapeutic Drug Monitoring

Optimal Research and Industrial Application Scenarios for Atazanavir-d18 (CAS 1092540-52-7)


Therapeutic Drug Monitoring (TDM) in Clinical Pharmacokinetics

Atazanavir-d18 is ideally suited for clinical TDM programs requiring the precise measurement of Atazanavir plasma concentrations in HIV-infected patients [1]. Its use as an internal standard corrects for variability in sample extraction and ionization, ensuring that measured drug levels are accurate and actionable for dose optimization, minimizing toxicity, and preventing virologic failure. The robust method performance associated with d18-labeled standards is essential for generating reliable data in a high-throughput clinical laboratory setting, as demonstrated in validated UPLC-MS/MS methods [2].

Regulatory-Compliant Pharmacokinetic (PK) Studies for New Drug Applications

In the context of generic drug development or novel formulation studies (e.g., long-acting injectables), Atazanavir-d18 is the internal standard of choice for generating bioequivalence and pharmacokinetic data for submission to regulatory agencies like the FDA and EMA. Its high isotopic purity and substantial mass difference from the native drug ensure that the resulting data meets the stringent validation criteria outlined in bioanalytical guidance documents, particularly concerning selectivity, accuracy, and matrix effect mitigation [1].

Intracellular and Tissue Distribution Studies

For advanced research into the pharmacology of Atazanavir, including its penetration into sanctuary sites (e.g., cerebrospinal fluid, lymphoid tissues) or intracellular accumulation, Atazanavir-d18 provides the analytical precision required to quantify very low drug concentrations in complex and limited-volume biological matrices [1]. The predictable behavior of the deuterated standard minimizes variability in these challenging assays, enabling robust investigation of drug distribution and the establishment of pharmacokinetic-pharmacodynamic (PK-PD) relationships at the site of action.

Drug-Drug Interaction (DDI) and Metabolism Studies

Atazanavir is a known substrate and inhibitor of CYP3A4 and P-glycoprotein, making DDI studies a critical component of its clinical profile [2]. Atazanavir-d18 is essential for the accurate quantification of Atazanavir in in vitro hepatocyte assays and in vivo clinical DDI studies, where it is co-administered with other antiretroviral agents or concomitant medications. The use of a stable isotope-labeled standard eliminates analytical interference from co-administered drugs and metabolites, ensuring that the true effect of the interacting drug on Atazanavir exposure is measured with high fidelity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Atazanavir-d18

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.